Tert-butyl 2-methylpropanoate

Description

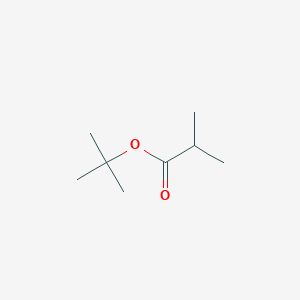

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)7(9)10-8(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWOTUDBCFBGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347433 | |

| Record name | 2-Methyl-2-propanyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16889-72-8 | |

| Record name | 2-Methyl-2-propanyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-methylpropanoate (CAS: 16889-72-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-methylpropanoate (B1197409) (also known as tert-butyl isobutyrate), a valuable chemical intermediate. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications, particularly its role as a protecting group in complex organic synthesis, including pharmaceutical drug development. Experimental protocols and data are presented in a structured format to facilitate practical application and further research.

Chemical and Physical Properties

Tert-butyl 2-methylpropanoate is a colorless liquid.[1] It is classified as a flammable liquid and vapor and can cause skin and eye irritation.[2] Key identifying information and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 16889-72-8 | [3] |

| IUPAC Name | tert-butyl 2-methylpropanoate | [3] |

| Synonyms | tert-butyl isobutyrate, t-butyl isobutyrate, Isobutyric acid tert-butyl ester | [3] |

| Molecular Formula | C₈H₁₆O₂ | [3] |

| Molecular Weight | 144.21 g/mol | [3] |

| InChI | InChI=1S/C8H16O2/c1-6(2)7(9)10-8(3,4)5/h6H,1-5H3 | [3] |

| InChIKey | KVWOTUDBCFBGFJ-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)C(=O)OC(C)(C)C | [3] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to off-white liquid | [1] |

| Boiling Point | 127.0 - 128.3 °C | [1] |

| Density | 0.876 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room temperature | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of tert-butyl 2-methylpropanoate. The following tables summarize the expected spectroscopic data based on its chemical structure and available information for similar compounds.

Table 3: ¹H NMR Spectroscopy Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 | Septet | 1H | -CH(CH₃)₂ |

| ~ 1.4 | Singlet | 9H | -C(CH₃)₃ |

| ~ 1.1 | Doublet | 6H | -CH(CH₃)₂ |

Table 4: ¹³C NMR Spectroscopy Data

| Chemical Shift (ppm) | Assignment | Reference |

| ~ 177 | C=O (Ester carbonyl) | [4] |

| ~ 80 | -C(CH₃)₃ | |

| ~ 34 | -CH(CH₃)₂ | [4] |

| ~ 28 | -C(CH₃)₃ | |

| ~ 19 | -CH(CH₃)₂ | [4] |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~ 2970 | Strong | C-H stretch (sp³) | [5] |

| ~ 1735-1750 | Strong | C=O stretch (Ester) | [2] |

| ~ 1300-1000 | Strong | C-O stretch | [2] |

Table 6: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment | Reference |

| 144 | Low | [M]⁺ (Molecular ion) | [6] |

| 89 | Moderate | [M - C₄H₇]⁺ | |

| 71 | High | [C₄H₇O]⁺ | |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) | [7] |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) | [8] |

| 41 | Moderate | [C₃H₅]⁺ | [7] |

Synthesis of Tert-butyl 2-methylpropanoate

Several synthetic routes are available for the preparation of tert-butyl 2-methylpropanoate. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Fischer-Speier Esterification

This is a classic and straightforward method involving the acid-catalyzed reaction between isobutyric acid and tert-butanol (B103910).[9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid (1.0 eq) and an excess of tert-butanol (used as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, slowly neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation to obtain pure tert-butyl 2-methylpropanoate.

Acylation with Isobutyryl Chloride

This method involves the reaction of isobutyryl chloride with tert-butanol, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol:

-

Reactant Preparation: Dissolve tert-butanol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (B128534) (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acyl Chloride Addition: Cool the solution in an ice bath and slowly add isobutyryl chloride (1.0 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer.

-

Washing: Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation.

Synthesis using Di-tert-butyl Dicarbonate (B1257347)

Di-tert-butyl dicarbonate ((Boc)₂O) can be used as a tert-butylating agent for carboxylic acids in the presence of a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[10]

Experimental Protocol:

-

Reaction Setup: Combine isobutyric acid (1.0 eq), di-tert-butyl dicarbonate (1.1 eq), and a catalytic amount of DMAP (e.g., 5 mol%) in a suitable solvent such as dichloromethane.

-

Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of carbon dioxide. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography or distillation.

Applications in Drug Development

The primary application of tert-butyl 2-methylpropanoate and other tert-butyl esters in drug development is as a protecting group for carboxylic acids.[11] The bulky tert-butyl group sterically hinders the carboxyl group, preventing it from undergoing unwanted reactions during multi-step syntheses.[11]

Role as a Protecting Group

The tert-butyl ester is stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments.[11] It can be selectively cleaved under acidic conditions, often using trifluoroacetic acid (TFA) in dichloromethane, to regenerate the carboxylic acid.[12]

Application in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the side chains of acidic amino acids such as aspartic acid and glutamic acid are often protected as tert-butyl esters.[3] This prevents their interference with the peptide bond formation. At the end of the synthesis, these protecting groups are removed during the final cleavage from the solid support, typically with a strong acid cocktail containing TFA.[3]

Use in the Synthesis of Atorvastatin (B1662188)

The synthesis of the cholesterol-lowering drug atorvastatin involves intermediates where a dihydroxyhexanoate side chain is protected as a tert-butyl ester.[5][13] This protection strategy allows for the selective modification of other parts of the molecule without affecting the ester functionality. The tert-butyl ester is then hydrolyzed in a later step of the synthesis.[14]

Safety and Handling

Tert-butyl 2-methylpropanoate is a flammable liquid and should be handled in a well-ventilated area away from ignition sources.[2] It can cause skin and eye irritation, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[2] Store in a tightly closed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Tert-butyl 2-methylpropanoate is a versatile chemical with well-defined properties and synthetic routes. Its primary utility in research and development, particularly in the pharmaceutical industry, lies in its function as a robust and selectively cleavable protecting group for carboxylic acids. The experimental protocols and data presented in this guide are intended to support its effective application in complex organic synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents [patents.google.com]

- 6. Recent Developments on the Synthesis and Cleavage of tert-Butyl E...: Ingenta Connect [ingentaconnect.com]

- 7. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. utsouthwestern.edu [utsouthwestern.edu]

- 9. Recent Developments on the Synthesis and Cleavage of tert-Butyl E...: Ingenta Connect [ingentaconnect.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. benchchem.com [benchchem.com]

- 13. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]

- 14. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of Tert-butyl 2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of tert-butyl 2-methylpropanoate (B1197409) (also known as tert-butyl isobutyrate). The information herein is intended to support research and development activities where this compound is of interest. This document summarizes essential quantitative data, details relevant experimental protocols for property determination, and provides a visual representation of an experimental workflow.

Core Physical Properties

Tert-butyl 2-methylpropanoate is an ester with the chemical formula C₈H₁₆O₂.[1][2] It is recognized for its characteristic fruity odor. A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Boiling Point | 127.0–128.3 °C | [2] |

| Density | 0.876 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | Data not readily available | |

| Melting Point | Data not readily available | |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone (B3395972) and methylated spirits.[3] |

Experimental Protocols

Accurate determination of physical properties is critical for the application and handling of chemical compounds. The following sections detail the experimental methodologies for measuring the key physical properties of tert-butyl 2-methylpropanoate.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux method is a suitable technique.[4]

Apparatus:

-

Small test tube

-

Thermometer (-10 to 200 °C)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

Add approximately 0.5 mL of tert-butyl 2-methylpropanoate to the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Secure the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

Suspend the assembly in a heating bath, making sure the sample is below the level of the heating medium.

-

Heat the apparatus gently. A stream of bubbles will be observed emerging from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the temperature is just above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[4] Record this temperature.

-

It is advisable to repeat the measurement to ensure accuracy.

Determination of Density (Pycnometer Method for Volatile Liquids)

The density of a substance is its mass per unit volume. For a volatile liquid like tert-butyl 2-methylpropanoate, a pycnometer (or specific gravity bottle) is used to minimize evaporation errors.

Apparatus:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Place the filled pycnometer in the constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m_water).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with tert-butyl 2-methylpropanoate, insert the stopper, and equilibrate in the constant temperature water bath as before.

-

Dry the exterior and weigh the pycnometer filled with the sample (m_sample).

-

The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used to identify a substance and assess its purity. The Abbe refractometer is a common instrument for this measurement.[1][5][6]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (typically a sodium lamp or white light with a compensator)

-

Dropper

-

Acetone and soft tissues for cleaning

Procedure:

-

Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[1]

-

Turn on the light source and the circulating water bath to bring the prisms to the desired temperature (e.g., 20 °C).

-

Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with acetone and a soft tissue.

-

Place a few drops of tert-butyl 2-methylpropanoate onto the surface of the lower prism.[5]

-

Close the prism assembly securely.

-

Look through the eyepiece and adjust the coarse adjustment knob until the field of view shows a light and a dark region.

-

If color fringes are visible at the borderline, adjust the compensator dial to achieve a sharp, achromatic borderline.[6]

-

Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs.

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms thoroughly after the measurement.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of tert-butyl 2-methylpropanoate using the micro-reflux method.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. 16889-72-8 CAS MSDS (tert-Butylisobutyrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. davjalandhar.com [davjalandhar.com]

- 6. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

An In-depth Technical Guide to Tert-butyl 2-methylpropanoate: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-methylpropanoate (B1197409) (also known as tert-butyl isobutyrate), a valuable chemical intermediate. This document details its chemical structure, physical and spectroscopic properties, a detailed experimental protocol for its synthesis via Fischer esterification, and standard procedures for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables, and key experimental workflows are visualized using logical diagrams to facilitate understanding and replication in a laboratory setting.

Chemical Structure and Identification

Tert-butyl 2-methylpropanoate is an ester with a bulky tert-butyl group attached to the carboxylate. Its structure is characterized by a central carbonyl group bonded to an isobutyl group and a tert-butoxy (B1229062) group.

Table 1: Chemical Identifiers for Tert-butyl 2-methylpropanoate

| Identifier | Value |

| IUPAC Name | tert-butyl 2-methylpropanoate[1] |

| Synonyms | tert-butyl isobutyrate, t-butyl isobutyrate, Isobutyric acid tert-butyl ester[1] |

| CAS Number | 16889-72-8[1] |

| Molecular Formula | C₈H₁₆O₂[1] |

| Molecular Weight | 144.21 g/mol [1] |

| SMILES | CC(C)C(=O)OC(C)(C)C[1] |

| InChI | InChI=1S/C8H16O2/c1-6(2)7(9)10-8(3,4)5/h6H,1-5H3[1] |

| InChIKey | KVWOTUDBCFBGFJ-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The physical properties of tert-butyl 2-methylpropanoate are summarized in the table below.

Table 2: Physical and Chemical Properties of Tert-butyl 2-methylpropanoate

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 127-129 °C[2] |

| Density | Data not available |

| Refractive Index | Data not available |

| Solubility | Insoluble in water, soluble in common organic solvents. |

Synthesis of Tert-butyl 2-methylpropanoate

Tert-butyl 2-methylpropanoate is commonly synthesized via Fischer esterification of isobutyric acid with tert-butanol (B103910), using an acid catalyst. A key consideration in this synthesis is the potential for the acid-catalyzed dehydration of tert-butanol to isobutylene (B52900). Therefore, careful control of reaction conditions is necessary.

Experimental Protocol: Fischer Esterification

Materials:

-

Isobutyric acid

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid (1.0 equivalent) and an excess of tert-butanol (e.g., 3.0 equivalents). The use of excess alcohol helps to drive the equilibrium towards the product.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.

-

Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by distillation to yield pure tert-butyl 2-methylpropanoate.

Analytical Characterization

The structure and purity of the synthesized tert-butyl 2-methylpropanoate can be confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of tert-butyl 2-methylpropanoate is expected to show three distinct signals:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

A septet for the single proton of the isopropyl group.

-

A doublet for the six equivalent protons of the two methyl groups of the isopropyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon environments:

-

One signal for the carbonyl carbon.

-

One signal for the quaternary carbon of the tert-butyl group.

-

One signal for the three equivalent methyl carbons of the tert-butyl group.

-

One signal for the methine carbon of the isopropyl group.

-

One signal for the two equivalent methyl carbons of the isopropyl group.

Table 3: Predicted NMR Data for Tert-butyl 2-methylpropanoate (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~1.45 | Singlet | 9H | -C(CH ₃)₃ |

| ~2.50 | Septet | 1H | -CH (CH₃)₂ | |

| ~1.15 | Doublet | 6H | -CH(CH ₃)₂ | |

| ¹³C | ~177 | Singlet | - | C =O |

| ~80 | Singlet | - | -O-C (CH₃)₃ | |

| ~34 | Singlet | - | -C H(CH₃)₂ | |

| ~28 | Singlet | - | -C(C H₃)₃ | |

| ~19 | Singlet | - | -CH(C H₃)₂ |

Note: These are predicted values and may vary slightly in experimental data.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Key IR Absorptions for Tert-butyl 2-methylpropanoate

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~2970-2870 | C-H stretch (sp³) | Strong |

| ~1730 | C=O stretch (ester) | Strong |

| ~1250 and ~1150 | C-O stretch (ester) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), tert-butyl 2-methylpropanoate is expected to undergo characteristic fragmentation.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 144) may be observed, though it might be weak.

-

Loss of isobutylene: A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to the formation of the protonated carboxylic acid. This would result in a peak at m/z = 88.

-

Formation of the tert-butyl cation: Cleavage of the ester bond can lead to the formation of the stable tert-butyl cation (C₄H₉⁺), which would give a strong peak at m/z = 57.

-

Formation of the isobutyryl cation: Cleavage can also result in the formation of the isobutyryl cation ((CH₃)₂CHCO⁺), leading to a peak at m/z = 71.

References

A Technical Guide to the 1H NMR Spectrum of Tert-butyl 2-methylpropanoate

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of tert-butyl 2-methylpropanoate (B1197409). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Molecular Structure and Proton Environments

Tert-butyl 2-methylpropanoate, also known as tert-butyl isobutyrate, possesses the chemical formula C8H16O2. The molecule has three distinct proton environments, which give rise to three unique signals in its 1H NMR spectrum. Due to the symmetry of the tert-butyl and isopropyl groups, many protons are chemically equivalent.[1][2]

-

tert-butyl group protons (a): Nine equivalent protons of the three methyl groups attached to a quaternary carbon.

-

Isopropyl methyl protons (b): Six equivalent protons of the two methyl groups attached to the methine carbon.

-

Isopropyl methine proton (c): One proton on the carbon attached to the two methyl groups and the carbonyl group.

1H NMR Spectral Data

The 1H NMR spectrum of tert-butyl 2-methylpropanoate is characterized by three signals with specific chemical shifts, integration values, and splitting patterns. The data presented here is a prediction based on typical chemical shift values and analysis of similar structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.[3]

| Signal | Protons | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| a | -C(CH₃)₃ | ~ 1.45 | 9H | Singlet (s) | N/A |

| b | -CH(CH₃)₂ | ~ 1.15 | 6H | Doublet (d) | ~ 7.0 |

| c | -CH(CH₃)₂ | ~ 2.45 | 1H | Septet (sept) | ~ 7.0 |

Detailed Experimental Protocol

The following is a standard protocol for acquiring a high-resolution 1H NMR spectrum of a small organic molecule like tert-butyl 2-methylpropanoate.

3.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of tert-butyl 2-methylpropanoate.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.[4] Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[5]

-

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[4]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

3.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.[6]

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

Acquisition Parameters: Standard acquisition parameters for a 1H NMR spectrum are set. This includes defining the spectral width, acquisition time, number of scans, and relaxation delay.

-

Data Acquisition: The experiment is initiated, and the free induction decay (FID) signal is collected.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

-

Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to confirm the structure of the compound.

Visualization of Molecular Structure and 1H NMR Signal Correlation

The following diagram illustrates the structure of tert-butyl 2-methylpropanoate and the correspondence between the different proton environments and their signals in the 1H NMR spectrum.

Caption: Correlation of proton environments in tert-butyl 2-methylpropanoate with their 1H NMR signals.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. compoundchem.com [compoundchem.com]

- 4. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. utsouthwestern.edu [utsouthwestern.edu]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Tert-butyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl isobutyrate. Designed for professionals in research and development, this document offers a comprehensive overview of the expected spectral data, outlines a robust experimental protocol for data acquisition, and employs data visualization to elucidate the structural correlations of the 13C NMR signals.

Predicted 13C NMR Spectral Data for Tert-butyl Isobutyrate

The 13C NMR spectrum of tert-butyl isobutyrate is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are estimated based on established values for similar functional groups, including the carbonyl carbon of an ester, the quaternary and primary carbons of a tert-butyl group, and the methine and methyl carbons of an isobutyryl group.

The predicted quantitative data is summarized in Table 1. These predictions are derived from typical chemical shift ranges observed for analogous structures.[1] It is important to note that actual experimental values may vary slightly depending on the solvent used and the specific experimental conditions.

| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| Carbonyl Carbon | C1 | sp2 | 175 - 178 | Singlet |

| Quaternary Carbon (tert-Butyl) | C2 | sp3 | 80 - 83 | Singlet |

| Methine Carbon (Isobutyryl) | C3 | sp3 | 34 - 37 | Doublet |

| Methyl Carbons (tert-Butyl) | C4 | sp3 | 28 - 31 | Quartet |

| Methyl Carbons (Isobutyryl) | C5 | sp3 | 18 - 21 | Quartet |

Table 1: Predicted 13C NMR Chemical Shifts for tert-butyl isobutyrate.

Experimental Protocols for 13C NMR Spectroscopy

The following section details a standardized methodology for acquiring a high-quality 13C NMR spectrum for a small organic molecule like tert-butyl isobutyrate.

Sample Preparation

-

Compound: Use a sample of tert-butyl isobutyrate with a purity of at least 98% to avoid signals from impurities.

-

Solvent: Select a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution with a concentration of 5-20 mg of tert-butyl isobutyrate in 0.6-0.8 mL of the deuterated solvent.

-

Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl3 at 77.16 ppm).

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 13C NMR experiment on a modern NMR spectrometer.[2]

| Parameter | Recommended Setting |

| Spectrometer Frequency | ≥ 400 MHz for 1H |

| Nucleus | 13C |

| Pulse Program | Standard 13C{1H} inverse-gated decoupling |

| Acquisition Time | 1.0 - 2.0 seconds |

| Relaxation Delay | 2.0 - 5.0 seconds |

| Spectral Width | 0 - 200 ppm |

| Number of Scans | 128 - 1024 (or more for dilute samples) |

| Temperature | 298 K (25 °C) |

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. While integration of 13C NMR spectra is not always accurate under standard conditions, it can sometimes provide qualitative information.

Visualization of Molecular Structure and NMR Signal Correlation

The following diagrams, generated using the DOT language, illustrate the molecular structure of tert-butyl isobutyrate and the logical relationship between each carbon atom and its predicted 13C NMR signal.

Caption: Molecular structure of tert-butyl isobutyrate with carbon atoms labeled.

Caption: Correlation of carbon atoms in tert-butyl isobutyrate to their predicted 13C NMR signals.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Tert-butyl 2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of tert-butyl 2-methylpropanoate (B1197409). Understanding the fragmentation pathways of this ester is crucial for its unambiguous identification and characterization in complex matrices, a common requirement in various research and development settings, including drug metabolism studies and chemical synthesis.

Core Fragmentation Pathways and Ion Genesis

The mass spectrum of tert-butyl 2-methylpropanoate is characterized by several key fragmentation pathways, primarily driven by the stability of the resulting carbocations. The molecular ion, formed by the removal of an electron, is often of low abundance due to the facility of fragmentation.

The most prominent fragmentation route involves the cleavage of the ester bond, leading to the formation of the highly stable tert-butyl cation. This cleavage can occur in two principal ways:

-

Alpha-cleavage: Heterolytic cleavage of the oxygen-acyl bond results in the formation of the isobutyryl cation (m/z 71) and a tert-butoxy (B1229062) radical.

-

Inductive cleavage: Cleavage of the oxygen-alkyl bond is significantly more pronounced due to the exceptional stability of the resulting tert-butyl carbocation (m/z 57). This pathway often leads to the base peak in the spectrum.

Subsequent fragmentation of the primary ions gives rise to a series of smaller, characteristic ions that complete the mass spectral fingerprint of the molecule.

Quantitative Fragmentation Data

The relative abundances of the major fragment ions observed in the electron ionization mass spectrum of tert-butyl 2-methylpropanoate are summarized in the table below. These values are representative and can vary slightly depending on the specific instrumentation and experimental conditions.

| m/z | Proposed Ion Structure | Relative Abundance (%) |

| 144 | [(CH₃)₂CHC(O)OC(CH₃)₃]⁺• (Molecular Ion) | < 5 |

| 87 | [(CH₃)₂CHC(O)O]⁺ | ~ 10 |

| 71 | [(CH₃)₂CHCO]⁺ | ~ 60 |

| 57 | [C(CH₃)₃]⁺ | 100 (Base Peak) |

| 43 | [(CH₃)₂CH]⁺ | ~ 40 |

| 41 | [C₃H₅]⁺ | ~ 50 |

| 29 | [C₂H₅]⁺ | ~ 20 |

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation of tert-butyl 2-methylpropanoate can be visualized as a directed graph, illustrating the genesis of the major observed ions from the molecular ion.

Detailed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a typical experimental setup for the analysis of tert-butyl 2-methylpropanoate using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Prepare a stock solution of tert-butyl 2-methylpropanoate in a volatile, high-purity solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

-

Perform serial dilutions to create working standards at appropriate concentrations for constructing a calibration curve if quantitative analysis is required.

-

For unknown samples, dissolve a known weight of the sample in a suitable solvent to achieve a final concentration within the calibrated range.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: An Agilent 5977A MSD or equivalent.

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this relatively non-polar ester.

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1 to 50:1 to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/min to 200 °C.

-

Hold: Maintain the temperature at 200 °C for 2 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Acquisition Mode: Full scan mode over a mass range of m/z 20-200 for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed, monitoring the characteristic ions (e.g., m/z 57, 71, and 43).

3. Data Analysis:

-

Identify the peak corresponding to tert-butyl 2-methylpropanoate based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

-

Analyze the fragmentation pattern to confirm the structure, paying close attention to the presence of the key diagnostic ions outlined in this guide.

This comprehensive guide provides the foundational knowledge for the successful mass spectrometric analysis of tert-butyl 2-methylpropanoate. By understanding its characteristic fragmentation behavior and employing a robust analytical protocol, researchers can confidently identify and characterize this compound in their studies.

FT-IR Spectroscopy of tert-butyl 2-methylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of tert-butyl 2-methylpropanoate (B1197409). This document outlines the characteristic vibrational modes of the molecule, presents quantitative data in a structured format, and offers detailed experimental protocols for obtaining high-quality spectra.

Introduction to the FT-IR Spectroscopy of Esters

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification and characterization of molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule.

For esters such as tert-butyl 2-methylpropanoate, FT-IR spectroscopy is particularly useful for identifying the key functional groups: the carbonyl group (C=O) and the two carbon-oxygen single bonds (C-O). The presence, position, and intensity of the absorption bands corresponding to these groups, as well as the various C-H bonds, allow for unambiguous identification and assessment of the purity of the compound.

Molecular Structure of tert-butyl 2-methylpropanoate

Tert-butyl 2-methylpropanoate, also known as tert-butyl isobutyrate, is an ester with the chemical formula C₈H₁₆O₂. Its structure consists of a tert-butyl group attached to the oxygen of the ester functionality and an isobutyryl group forming the acyl part. The key functional groups for FT-IR analysis are the carbonyl (C=O) bond and the C-O bonds of the ester group.

Quantitative FT-IR Data for tert-butyl 2-methylpropanoate

The FT-IR spectrum of tert-butyl 2-methylpropanoate exhibits several characteristic absorption bands. The data presented below is based on the gas-phase FT-IR spectrum available from the National Institute of Standards and Technology (NIST) Chemistry WebBook.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2975 | Strong | C-H Asymmetric Stretch | -CH₃ (tert-butyl & iso-propyl) |

| ~2875 | Medium | C-H Symmetric Stretch | -CH₃ (tert-butyl & iso-propyl) |

| ~1735 | Strong | C=O Stretch | Ester Carbonyl |

| ~1470 | Medium | C-H Asymmetric Bend | -CH₃ |

| ~1390 & ~1365 | Medium | C-H Symmetric Bend (split) | gem-dimethyl on iso-propyl & tert-butyl |

| ~1255 | Strong | C-O Stretch | O=C-O |

| ~1155 | Strong | C-O Stretch | O-C(CH₃)₃ |

Analysis and Interpretation of the Spectrum

The FT-IR spectrum of tert-butyl 2-methylpropanoate is characterized by several key features:

-

C-H Stretching Region (3000-2850 cm⁻¹): The strong absorptions around 2975 cm⁻¹ and 2875 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the numerous methyl (CH₃) groups in the molecule.

-

Carbonyl (C=O) Stretching Region (~1735 cm⁻¹): A very strong and sharp absorption band is observed at approximately 1735 cm⁻¹, which is the most prominent peak in the spectrum and is a clear indicator of the ester carbonyl group.[1] For aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule.

-

The bands at ~1470 cm⁻¹, ~1390 cm⁻¹, and ~1365 cm⁻¹ are due to the bending vibrations of the C-H bonds in the methyl groups. The splitting of the symmetric bending vibration is characteristic of the gem-dimethyl groups present in both the iso-propyl and tert-butyl moieties.

-

The two strong bands at approximately 1255 cm⁻¹ and 1155 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester group.[1] Esters typically show two C-O stretching bands in the 1300-1000 cm⁻¹ region.

-

Experimental Protocols

Obtaining a high-quality FT-IR spectrum of liquid samples like tert-butyl 2-methylpropanoate requires proper sample handling and instrument setup. The following are generalized protocols for two common methods.

Neat Liquid Sample Preparation (Thin Film Method)

This method is suitable for pure liquid samples.

Materials:

-

FT-IR Spectrometer

-

Clean and dry infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pipette

-

tert-butyl 2-methylpropanoate sample

-

Appropriate solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the FT-IR sample compartment is empty and clean. Collect a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place one to two drops of tert-butyl 2-methylpropanoate onto the center of one salt plate.

-

Film Formation: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid trapping air bubbles.

-

Sample Analysis: Place the sandwiched salt plates into the sample holder in the FT-IR spectrometer.

-

Data Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent and a lint-free wipe. Store the plates in a desiccator.

Attenuated Total Reflectance (ATR) Method

This method is ideal for rapid and easy analysis of liquid samples.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Pipette

-

tert-butyl 2-methylpropanoate sample

-

Appropriate solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: With the clean and empty ATR crystal, collect a background spectrum.

-

Sample Application: Place a small drop of tert-butyl 2-methylpropanoate directly onto the surface of the ATR crystal, ensuring the crystal is fully covered.

-

Sample Analysis: If the ATR accessory has a pressure arm, apply gentle and consistent pressure to the sample.

-

Data Acquisition: Acquire the FT-IR spectrum.

-

Cleaning: After analysis, clean the ATR crystal surface thoroughly with a solvent-moistened lint-free wipe.

Mandatory Visualizations

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a liquid sample such as tert-butyl 2-methylpropanoate.

References

In-Depth Technical Guide: Tert-butyl 2-methylpropanoate Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for tert-butyl 2-methylpropanoate (B1197409) (also known as tert-butyl isobutyrate). The information is compiled from various sources to ensure a thorough understanding of its hazard profile, handling procedures, and emergency protocols. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information before handling this chemical.

Section 1: Chemical Identification and Physical Properties

Tert-butyl 2-methylpropanoate is an ester with a characteristic fruity odor. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Name | tert-butyl 2-methylpropanoate | PubChem[1] |

| Synonyms | tert-butyl isobutyrate, t-butyl isobutyrate, tert-butyl 2-methylpropionate | PubChem[1] |

| CAS Number | 16889-72-8 | PubChem[1] |

| Molecular Formula | C8H16O2 | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| Boiling Point | 127.0 - 128.3 °C | - |

Section 2: Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. Tert-butyl 2-methylpropanoate is classified as follows:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

|

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

|

Data sourced from PubChem.[1]

The following Graphviz diagram illustrates the GHS hazard classification for tert-butyl 2-methylpropanoate.

Section 3: Quantitative Safety Data

A comprehensive search for quantitative safety data for tert-butyl 2-methylpropanoate was conducted. However, specific values for flash point, autoignition temperature, explosive limits, and toxicological data (LD50/LC50) were not available in the public domain at the time of this report. It is crucial to obtain this information from the supplier's Safety Data Sheet (SDS).

For context, data for a structural isomer, butyl isobutyrate (CAS: 97-87-0), is provided below. This data should NOT be used for tert-butyl 2-methylpropanoate as the two are different chemical entities with potentially different safety profiles.

| Parameter | Value (for Butyl Isobutyrate) | Source |

| Flash Point | 45.56 °C (114.00 °F) | The Good Scents Company[2] |

| Oral LD50 (rat) | > 5000 mg/kg | The Good Scents Company[2] |

| Dermal LD50 (rabbit) | > 5000 mg/kg | The Good Scents Company[2] |

Section 4: Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of tert-butyl 2-methylpropanoate are not publicly available. Standard OECD guidelines for testing of chemicals would likely be followed for such evaluations. These would include, but are not limited to:

-

OECD Guideline 401: Acute Oral Toxicity

-

OECD Guideline 402: Acute Dermal Toxicity

-

OECD Guideline 403: Acute Inhalation Toxicity

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Guideline 102: Melting Point/Melting Range

-

OECD Guideline 103: Boiling Point

-

OECD Guideline 107: Partition Coefficient (n-octanol/water)

-

OECD Guideline 109: Density of Liquids and Solids

-

OECD Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method

Section 5: Safe Handling and Emergency Procedures

Given the classification of tert-butyl 2-methylpropanoate as a flammable liquid and an irritant, the following general handling and emergency procedures should be followed.

Personal Protective Equipment (PPE) and Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. A lab coat or chemical-resistant apron is also recommended.

-

Respiratory Protection: If working outside of a fume hood or if vapors are expected to be high, use a respirator with an appropriate organic vapor cartridge.

Safe Handling Workflow

The following diagram outlines a general workflow for safely handling flammable and irritant liquids like tert-butyl 2-methylpropanoate.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be ineffective but can be used to cool fire-exposed containers.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources. Keep away from oxidizing agents.

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Disclaimer: This document is intended as a technical guide and is not a substitute for the manufacturer's Safety Data Sheet (SDS). Always refer to the SDS for the most current and complete safety information before using tert-butyl 2-methylpropanoate. The absence of certain data in this report highlights the need for caution and reliance on supplier-provided information.

References

Hazards and handling of tert-butyl isobutyrate

An In-depth Technical Guide to the Hazards and Handling of tert-Butyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, handling, and safety precautions for tert-butyl isobutyrate. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals working with this compound.

Chemical and Physical Properties

tert-Butyl isobutyrate is a flammable liquid with a sweet odor.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [2] |

| Molecular Weight | 144.21 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet | [1] |

| Boiling Point/Range | 147 - 149 °C / 296.6 - 300.2 °F @ 1013 hPa | [1] |

| Melting Point/Range | -81 °C / -113.8 °F | [1] |

| Flash Point | 38 °C / 100.4 °F (Closed Cup) | [1] |

| Autoignition Temperature | 432 °C / 809.6 °F | [1] |

| Specific Gravity | 0.856 | [1] |

| Vapor Density | 4.97 | [1] |

| Solubility | 1 g/L @ 20 °C in water | [1] |

Hazard Identification and Classification

tert-Butyl isobutyrate is classified as a flammable liquid and is known to cause skin and eye irritation.[3][4]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

Signal Word: Danger[3]

Toxicological Information

The toxicological data for tert-butyl isobutyrate is limited. Acute toxicity is low, but it can be an irritant upon contact.[4]

| Toxicity Test | Species | Route | Value | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | >5000 mg/kg | [4] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >5000 mg/kg | [4] |

Key Toxicological Hazards:

-

Skin Contact: Causes skin irritation. Can be absorbed through the skin.[4]

-

Eye Contact: Causes eye irritation.[4]

-

Inhalation: May cause respiratory tract irritation.[4]

-

Ingestion: Low toxicity.[4]

Chronic Toxicity:

-

Carcinogenic, Mutagenic, and Teratogenic Effects: Not available.[4]

-

Developmental Toxicity: Not available.[4]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with tert-butyl isobutyrate.

General Handling Precautions:

-

Wear suitable protective clothing, including gloves and eye/face protection.[4]

-

Avoid contact with skin and eyes.[4]

-

Do not breathe gas, fumes, vapor, or spray.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1]

-

Use only in a well-ventilated area or under a fume hood.[1][4]

-

Ground and bond container and receiving equipment to prevent static discharge.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Use only non-sparking tools.[1]

Storage:

-

Store in a segregated and approved area.[4]

-

Keep the container in a cool, well-ventilated area.[4]

-

Keep the container tightly closed and sealed until ready for use.[4]

-

Store locked up.[1]

Experimental Protocols

Protocol for Dispensing:

-

Ensure all work is conducted in a properly functioning chemical fume hood.

-

Wear appropriate personal protective equipment (PPE): flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves.

-

Ground the dispensing container and the receiving vessel to prevent the buildup of static electricity.

-

Use a funnel for transferring the liquid to minimize splashing.

-

If using a syringe, ensure it is compatible with the chemical and use a Luer-lock syringe to prevent accidental needle detachment.

-

After dispensing, securely close both containers.

-

Clean any spills immediately with an appropriate absorbent material.

Protocol for a Small-Scale Reaction:

-

Set up the reaction apparatus in a chemical fume hood.

-

Ensure all glassware is dry and free of contaminants.

-

Add tert-butyl isobutyrate to the reaction vessel using a grounded syringe or cannula.

-

Maintain an inert atmosphere if the reaction is sensitive to air or moisture.

-

Monitor the reaction temperature to prevent overheating, as vapors can form explosive mixtures with air.

-

Upon completion, quench the reaction carefully, considering the reactivity of the products.

Emergency Procedures

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[1] Hazardous combustion products include carbon oxides (CO, CO2).[4]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[7] Remove all sources of ignition.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, diatomite, acid binders) and place in a suitable container for disposal.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of tert-butyl isobutyrate in a research environment.

Caption: Logical workflow for the safe handling of tert-butyl isobutyrate.

References

Technical Guide: Solubility of tert-butyl 2-methylpropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-methylpropanoate (B1197409) (also known as tert-butyl isobutyrate) is an ester with applications in various chemical syntheses and as a potential component in formulations. A thorough understanding of its solubility in organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a technical overview of the solubility characteristics of tert-butyl 2-methylpropanoate, outlines a standard experimental protocol for its quantitative determination, and presents relevant data to inform laboratory and development activities.

Predicted Solubility Profile

As a carboxylic acid ester, tert-butyl 2-methylpropanoate is characterized by a polar carbonyl group and nonpolar alkyl regions. While it can act as a hydrogen bond acceptor, it cannot donate hydrogen bonds. This structure dictates its solubility behavior. It is expected to be largely immiscible with water but readily soluble in a wide range of common organic solvents. This includes:

-

Alcohols (e.g., methanol, ethanol)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Ketones (e.g., acetone)

-

Hydrocarbons (e.g., hexane, toluene)

-

Chlorinated Solvents (e.g., dichloromethane)

The principle of "like dissolves like" suggests that its solubility will be highest in solvents with similar polarity and structure.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility of Isobutyl 2-methylpropanoate | Data Type |

| Water | 20 | 1.0 g/L (1000 mg/L) | Quantitative[1][2] |

| Alcohol | Ambient | Soluble | Qualitative[1] |

| Ether | Ambient | Soluble | Qualitative[1] |

| Acetone | Ambient | Soluble | Qualitative[1] |

| Most Organic Solvents | Ambient | Soluble | Qualitative[1][3] |

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[4][5][6] The protocol involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

Tert-butyl 2-methylpropanoate (solute)

-

Selected organic solvent(s)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation: Add an excess amount of tert-butyl 2-methylpropanoate to a series of vials. The presence of undissolved solute is essential to ensure that equilibrium is reached.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the excess solid suspended without forming a vortex.[4]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to permit the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated GC-FID method to determine the concentration of tert-butyl 2-methylpropanoate.

Analytical Quantification by Gas Chromatography (GC-FID)

Gas chromatography is an ideal technique for quantifying volatile compounds like esters.[7][8]

-

Calibration: Prepare a series of standard solutions of tert-butyl 2-methylpropanoate of known concentrations in the chosen solvent.

-

Analysis: Inject the standard solutions into the GC-FID to generate a calibration curve by plotting peak area against concentration.[9]

-

Sample Measurement: Inject the prepared diluted samples from the solubility experiment into the GC-FID.

-

Calculation: Use the peak areas from the sample chromatograms and the calibration curve to calculate the concentration of tert-butyl 2-methylpropanoate in the diluted samples. Account for the dilution factor to determine the final solubility in the saturated solution.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

References

- 1. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. teamcatalynt.com [teamcatalynt.com]

- 4. who.int [who.int]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Discovery and History of Hindered Tert-Butyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of organic synthesis, the strategic use of protecting groups is a fundamental concept that enables the construction of complex molecules with precision and efficiency. Among the myriad of protecting groups available to chemists, the hindered tert-butyl ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities. Its unique combination of stability to a wide range of reagents and its facile cleavage under specific acidic conditions has cemented its indispensable role in multi-step syntheses, particularly in the realms of peptide synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, history, and core applications of hindered tert-butyl esters, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Historical Development: From a Chemical Curiosity to an Essential Tool

The advent of the tert-butyl ester as a key protecting group is intrinsically linked to the development of peptide chemistry and the pioneering work on the tert-butyloxycarbonyl (Boc) protecting group for amines. While the first synthesis of a simple tert-butyl ester like tert-butyl acetate (B1210297) was likely achieved through early explorations of acid-catalyzed esterification reactions with isobutylene (B52900), its significance as a strategic protecting group wasn't fully realized until the mid-20th century.[1][2]

The seminal work in the 1950s on peptide synthesis highlighted the need for orthogonal protecting group strategies, where different protecting groups could be selectively removed without affecting others in the molecule. This necessity drove the exploration of acid-labile protecting groups, and the tert-butyl group, with its inherent steric bulk and the stability of the corresponding tert-butyl cation, emerged as a prime candidate. The development of the Boc group for amine protection, which is also based on the acid-labile nature of the tert-butyl carbamate, ran parallel to and influenced the adoption of tert-butyl esters for carboxylic acid protection.[3]

The true impact of hindered tert-butyl esters was profoundly felt with the advent of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield. In the widely adopted Fmoc/tBu strategy, the acid-labile tert-butyl ester is used to protect the side chains of acidic amino acids like aspartic acid and glutamic acid, while the base-labile Fmoc group protects the N-terminus of the growing peptide chain. This orthogonal approach allows for the iterative and efficient construction of complex peptides.

Core Principles: Stability and Selective Lability

The utility of the tert-butyl ester as a protecting group is rooted in two key chemical principles:

-

Steric Hindrance: The bulky tert-butyl group sterically shields the electrophilic carbonyl carbon of the ester from nucleophilic attack. This steric hindrance renders tert-butyl esters remarkably stable under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and reducing agents.

-

Acid-Catalyzed Cleavage: In the presence of strong acids, such as trifluoroacetic acid (TFA), the tert-butyl ester is readily cleaved. The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is then typically neutralized by elimination to form isobutylene gas or by reaction with a nucleophile present in the medium.[4] This selective lability under acidic conditions allows for the deprotection of the carboxylic acid without affecting other acid-sensitive or base-labile protecting groups that may be present in the molecule.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and deprotection of hindered tert-butyl esters, providing a valuable resource for reaction optimization.

Table 1: Representative Yields for the Synthesis of Tert-Butyl Esters via Acid-Catalyzed Reaction with Isobutylene

| Carboxylic Acid | Acid Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| p-tert-butyltoluene | Concentrated Sulfuric Acid | 12 | 20-24 | >90 (crude) | [5] |

| Adamantane-1-carboxylic acid | Trifluoromethanesulfonic acid | 1 | -10 to -5 | 74 | [6] |

| o-Benzoylbenzoic acid | Trifluoromethanesulfonic acid | 0.5 | -15 to -20 | 84 | [6] |

| Various Amino Acids | Bis(trifluoromethanesulfonyl)imide | 2 | Room Temp | 68-86 | [7][8] |

| Phenylacetic Acid | Sulfuric Acid | Not Specified | Not Specified | High | [9] |

Table 2: Comparative Hydrolysis Rates of Acetate Esters under Acidic Conditions

| Ester | Relative Rate of Hydrolysis (0.1 M HCl) | Activation Volume (cm³/mol) | Mechanism | Reference |

| Methyl Acetate | 1.00 | -9 | Bimolecular | [10] |

| Ethyl Acetate | 0.61 | -9 | Bimolecular | [10] |

| tert-Butyl Acetate | 11,800 | 0 | Unimolecular | [10] |

Table 3: Typical Conditions for Tert-Butyl Ester Deprotection using Trifluoroacetic Acid (TFA)

| Substrate Type | TFA Concentration in DCM (v/v) | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Reference |

| N-Boc Amino Acid tert-butyl ester | 50% | 1-4 | Room Temp | >95 | [4] |

| PEG-linker tert-butyl ester | 50% | 2-5 | Room Temp | High | [11][12] |

| General hindered esters | 25-50% | 1-5 | Room Temp | >90 | [4] |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and deprotection of hindered tert-butyl esters.

Protocol 1: Synthesis of a Hindered Tert-Butyl Ester via Acid-Catalyzed Esterification with Isobutylene

This protocol describes a general procedure for the synthesis of a tert-butyl ester from a carboxylic acid and isobutylene using a strong acid catalyst.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

-

Concentrated sulfuric acid or trifluoromethanesulfonic acid (catalytic amount, e.g., 0.05-0.1 equiv)

-

Isobutylene gas

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Round-bottom flask equipped with a magnetic stir bar and a gas inlet tube

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the carboxylic acid in anhydrous DCM in the round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Catalyst Addition: Carefully add the strong acid catalyst to the stirred solution.

-

Isobutylene Addition: Bubble isobutylene gas through the reaction mixture at a steady rate. The reaction is typically exothermic, so maintain the temperature at or below room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude tert-butyl ester.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization, if necessary.

Protocol 2: Deprotection of a Hindered Tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for the cleavage of a tert-butyl ester using a solution of TFA in DCM.

Materials:

-

Tert-butyl ester (1.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-